3,6-Dimethoxy-2,5-dihydropyrazine
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Overview
Description
3,6-Dimethoxy-2,5-dihydropyrazine is an organic compound with the molecular formula C6H10N2O2 It is a derivative of pyrazine, characterized by the presence of two methoxy groups at the 3 and 6 positions and a dihydropyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethoxy-2,5-dihydropyrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethoxypyrazine with reducing agents to form the dihydropyrazine ring. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reduction process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethoxy-2,5-dihydropyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazine derivatives.
Reduction: Further reduction can lead to the formation of fully saturated pyrazine rings.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed:
Oxidation: Pyrazine derivatives with varying degrees of oxidation.
Reduction: Fully saturated pyrazine rings.
Substitution: Compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
3,6-Dimethoxy-2,5-dihydropyrazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,6-Dimethoxy-2,5-dihydropyrazine involves its interaction with specific molecular targets and pathways. As a chiral auxiliary, it facilitates the stereoselective synthesis of amino acids by forming stable intermediates that guide the formation of desired stereoisomers. In its role as an inhibitor, it targets specific enzymes or proteins, disrupting their normal function and leading to antitumor effects .
Comparison with Similar Compounds
®-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine: Used as a chiral auxiliary in similar synthetic applications.
(S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine: Another chiral auxiliary with similar uses.
Uniqueness: 3,6-Dimethoxy-2,5-dihydropyrazine is unique due to its specific substitution pattern and the resulting chemical properties. Its ability to act as a chiral auxiliary and its potential antitumor activity make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
117856-49-2 |
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Molecular Formula |
C6H10N2O2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
3,6-dimethoxy-2,5-dihydropyrazine |
InChI |
InChI=1S/C6H10N2O2/c1-9-5-3-8-6(10-2)4-7-5/h3-4H2,1-2H3 |
InChI Key |
GKOGHEKXGMYUSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NCC(=NC1)OC |
Origin of Product |
United States |
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